Tungsten silicide (WSiₓ) is a refractory metal silicide known for its low resistivity, high thermal stability, and chemical stability. [, , , ] These properties make it a valuable material in microelectronics and other fields requiring materials that can withstand harsh environments.
Classification: Tungsten silicides exist in various stoichiometries, with the most common being WSi₂ (tungsten disilicide). [, , , ] Other compositions, like W₅Si₃, also find applications in research. []
Tungsten disilicide belongs to the category of transition metal silicides. These compounds are formed from the reaction between tungsten and silicon. Tungsten disilicide is particularly valued for its high melting point, thermal stability, and electrical conductivity, making it suitable for various industrial applications. The primary sources of tungsten disilicide include direct synthesis from elemental tungsten and silicon or through chemical vapor deposition techniques.
Tungsten disilicide crystallizes in a tetragonal structure with space group . The lattice parameters are approximately nm and nm . Each unit cell contains four formula units of tungsten disilicide. The arrangement consists of tungsten atoms surrounded by silicon atoms in a unique coordination that contributes to its desirable physical properties.
Tungsten disilicide is involved in several chemical reactions:
The mechanism of action for tungsten disilicide primarily involves its role as a semiconductor material in electronic applications. Its electrical conductivity is influenced by the presence of defects within the crystal lattice, which can trap charge carriers and facilitate conduction.
Tungsten disilicide has several important applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2